molecular formula C13H12N4O2 B2401501 N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide CAS No. 1280976-57-9

N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B2401501
CAS No.: 1280976-57-9
M. Wt: 256.265
InChI Key: JRSVCFVYUIZXEJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the oxazole and pyridine rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and pyridine rings might contribute to its polarity and potentially its solubility in various solvents .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, have been prepared by reacting α-cyano-β-ethoxyacrylamides with hydrazine. This synthesis route demonstrates the utility of cyanomethylated heterocycles in creating biologically active pyrazolopyrimidines, emphasizing their potential in drug discovery and development (B. Hildick & G. Shaw, 1971).

Antitumor and Antimicrobial Applications

N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic and antimicrobial activities. This research showcases the application of these compounds in screening for new antitumor and antimicrobial agents, indicating the significance of cyanomethylated compounds in therapeutic research (S. Riyadh, 2011).

Development of Antimicrobial Agents

Novel polynuclear pyrido and thiazolo triazolo pyrimidines have been synthesized from derivatives starting with compounds similar to N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. These compounds were evaluated for their antimicrobial activity, contributing to the search for new antimicrobial agents (Azza M. El‐Kazak & M. Ibrahim, 2013).

Anti-inflammatory Research

Compounds synthesized from similar chemical structures have been explored for their anti-inflammatory activities. By employing these cyanomethylated compounds as intermediates, researchers have developed novel pyridines, pyrimidinones, and oxazinones with promising anti-inflammatory properties. This research opens avenues for creating new anti-inflammatory medications (Mohamed M. Abdulla, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs with a structural similarity to DNA bases such as adenine and guanine are effective due to their ability to interact with biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interest in oxazolo[5,4-b]pyridines in medicinal chemistry , this compound could potentially be investigated for its biological activity.

Properties

IUPAC Name

N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-7-11-9(12(18)15-5-4-14)6-10(8-2-3-8)16-13(11)19-17-7/h6,8H,2-3,5H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVCFVYUIZXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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